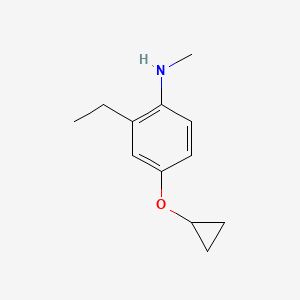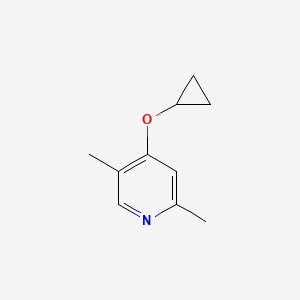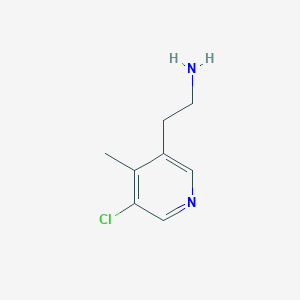
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine is an organic compound with the molecular formula C8H11ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methylpyridin-3-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-4-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with ethylamine under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-3-methylpyridin-2-yl)ethanamine
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
Uniqueness
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(5-chloro-4-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-7(2-3-10)4-11-5-8(6)9/h4-5H,2-3,10H2,1H3 |
InChI Key |
DKIABZDOIRSWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



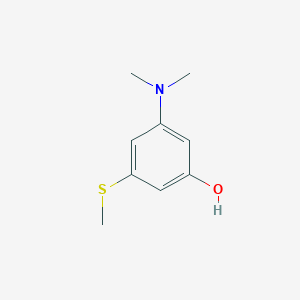
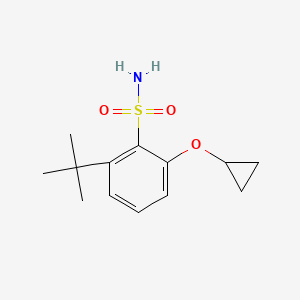
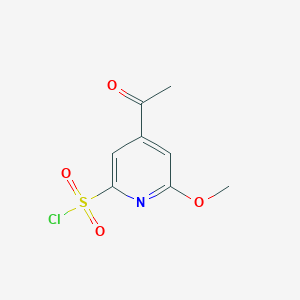
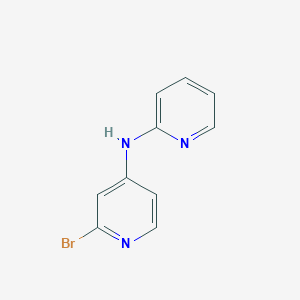
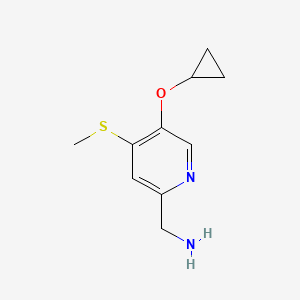
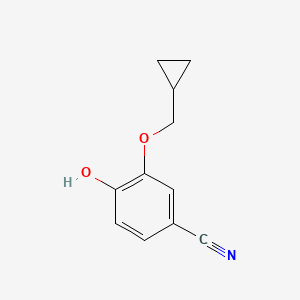
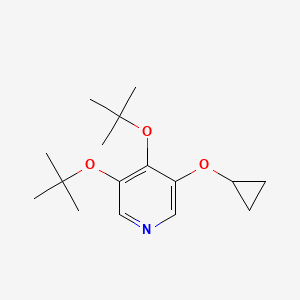
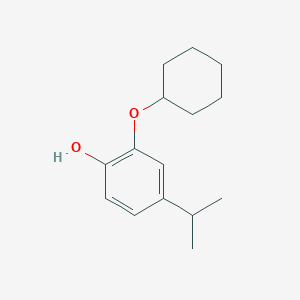
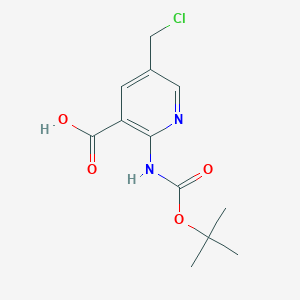
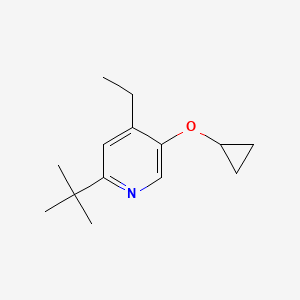
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
